molecular formula C15H20N2O2S B2439991 2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1904172-15-1

2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2439991
CAS No.: 1904172-15-1
M. Wt: 292.4
InChI Key: PWYUOGTXFOYREB-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound. Its complex structure integrates various functional groups, making it intriguing for multiple fields like medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves several steps:

  • Formation of Cyclopentylthiol: : This is typically synthesized via the reaction of cyclopentanone with thiourea followed by hydrolysis.

  • Construction of Pyridin-3-yloxy Azetidin-1-yl Intermediate: : This intermediate can be obtained by the reaction of 3-hydroxypyridine with azetidine in the presence of a strong base.

  • Final Coupling Step: : The cyclopentylthiol and the pyridin-3-yloxy azetidin-1-yl intermediate are then coupled under specific conditions to yield this compound.

Industrial Production Methods

Industrial production often involves scale-up of the laboratory synthetic methods. Optimizations include:

  • Batch Reactors for Intermediate Synthesis: : Using efficient mixing and temperature control.

  • Continuous Flow Reactors for Final Coupling: : To enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfur atom in the cyclopentylthiol can be oxidized to form sulfoxides or sulfones under appropriate conditions.

  • Reduction: : The ketone group in the ethanone can be reduced to an alcohol using reducing agents like sodium borohydride.

  • Substitution: : The azetidin-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Alkoxides, amines.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Corresponding alcohols.

  • Substitution: : Substituted azetidines.

Scientific Research Applications

Chemistry

  • Used as a building block in complex organic synthesis.

  • Studied for its reactivity and structural properties.

Biology and Medicine

  • Investigated for potential pharmacological activities.

Industry

  • Can be used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone exerts its effects largely depends on its functional groups. For instance:

  • Sulfur-containing Groups: : These can interact with enzymes and proteins through disulfide exchange reactions.

  • Pyridine Moiety: : Can interact with biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can be compared to similar compounds like:

  • 2-(Cyclopentylthio)-1-azetidinone:

  • 1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone: : Does not have the cyclopentylthiol group, altering its chemical properties.

This compound stands out due to the unique combination of its functional groups, offering versatile reactivity and a wide range of applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-15(11-20-14-5-1-2-6-14)17-9-13(10-17)19-12-4-3-7-16-8-12/h3-4,7-8,13-14H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYUOGTXFOYREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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